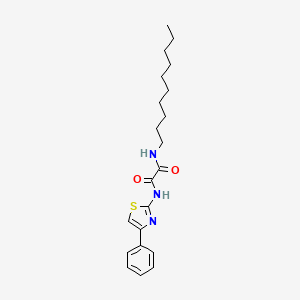![molecular formula C21H17Cl3IN3OS B11994178 2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(2-iodophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B11994178.png)
2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(2-iodophenyl)amino]carbonothioyl}amino)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-NAPHTHALEN-1-YL-N-(2,2,2-TRICHLORO-1-(3-(2-I-PH)-THIOUREIDO)-ETHYL)-ACETAMIDE is a complex organic compound that may have applications in various fields such as chemistry, biology, and medicine. The compound’s structure suggests it could be involved in multiple chemical reactions and interactions due to the presence of functional groups like naphthalene, thiourea, and trichloroethyl.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-NAPHTHALEN-1-YL-N-(2,2,2-TRICHLORO-1-(3-(2-I-PH)-THIOUREIDO)-ETHYL)-ACETAMIDE likely involves multiple steps, including the formation of intermediate compounds. Typical synthetic routes might include:
Formation of the Naphthalene Derivative: Starting with naphthalene, various functional groups can be introduced through electrophilic substitution reactions.
Introduction of the Trichloroethyl Group: This step might involve the use of trichloroacetyl chloride in the presence of a base.
Formation of the Thiourea Derivative: Thiourea can be introduced through nucleophilic substitution reactions.
Final Coupling Reaction: The final step would involve coupling the intermediate compounds under specific conditions, such as the presence of a catalyst or specific temperature and pressure conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the naphthalene ring or the thiourea group.
Reduction: Reduction reactions could target the trichloroethyl group or the thiourea group.
Substitution: Various substitution reactions could occur, especially at the aromatic ring or the thiourea group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of naphthoquinones, while reduction could yield simpler amides or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a catalyst or a catalyst precursor in various organic reactions.
Material Science:
Biology
Biochemical Probes: The compound might be used as a probe to study biochemical pathways or interactions.
Drug Development:
Medicine
Therapeutic Agents: The compound could be investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry
Chemical Manufacturing: Applications in the synthesis of other complex organic compounds.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, in a biochemical context, the compound might interact with specific enzymes or receptors, altering their activity. In a catalytic context, it might facilitate specific chemical transformations by stabilizing transition states or intermediates.
Comparison with Similar Compounds
Similar Compounds
Naphthalene Derivatives: Compounds like 1-naphthylamine or 2-naphthol.
Thiourea Derivatives: Compounds like thiourea or phenylthiourea.
Trichloroethyl Compounds: Compounds like trichloroacetic acid or trichloroethanol.
Uniqueness
The uniqueness of 2-NAPHTHALEN-1-YL-N-(2,2,2-TRICHLORO-1-(3-(2-I-PH)-THIOUREIDO)-ETHYL)-ACETAMIDE lies in its complex structure, which combines multiple functional groups, potentially leading to diverse chemical reactivity and applications.
Properties
Molecular Formula |
C21H17Cl3IN3OS |
|---|---|
Molecular Weight |
592.7 g/mol |
IUPAC Name |
2-naphthalen-1-yl-N-[2,2,2-trichloro-1-[(2-iodophenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C21H17Cl3IN3OS/c22-21(23,24)19(28-20(30)26-17-11-4-3-10-16(17)25)27-18(29)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11,19H,12H2,(H,27,29)(H2,26,28,30) |
InChI Key |
YOXAJLPQPROHSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC3=CC=CC=C3I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-(anilinocarbonyl)-2-{[(2E)-3-(4-tert-butylphenyl)-2-propenoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B11994097.png)
![N-[(4-bromophenyl)carbamothioyl]-2,4-dichlorobenzamide](/img/structure/B11994109.png)
![4-bromo-2-[5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B11994124.png)

![N'-[(E)-(2-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11994143.png)

![(2E)-2-{[5-(4-bromophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11994155.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11994159.png)
![2-methyl-N'-[(E)-1-phenylethylidene]-4-quinolinecarbohydrazide](/img/structure/B11994162.png)


![5-(4-chlorophenyl)-4-{[(E)-2-furylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11994173.png)
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{4-[3-(morpholin-4-yl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]phenyl}acetamide](/img/structure/B11994198.png)

